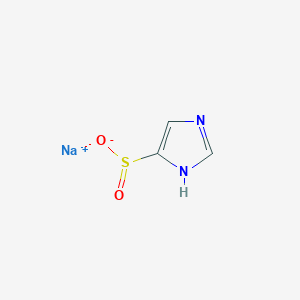

Sodium 1H-imidazole-4-sulfinate

Description

Sodium 1H-imidazole-4-sulfinate is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The imidazole ring structure is known for its versatility and presence in many biologically active molecules.

Properties

Molecular Formula |

C3H3N2NaO2S |

|---|---|

Molecular Weight |

154.13 g/mol |

IUPAC Name |

sodium;1H-imidazole-5-sulfinate |

InChI |

InChI=1S/C3H4N2O2S.Na/c6-8(7)3-1-4-2-5-3;/h1-2H,(H,4,5)(H,6,7);/q;+1/p-1 |

InChI Key |

DKNYAFOUCSWWJW-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(NC=N1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H-imidazole-4-sulfinate typically involves the reaction of imidazole with sulfur dioxide and a base such as sodium hydroxide. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production methods for Sodium 1H-imidazole-4-sulfinate may involve large-scale batch reactions where the reactants are combined in reactors under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the required quality for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 1H-imidazole-4-sulfinate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfonate derivatives.

Reduction: This reaction can convert the sulfinate group to a sulfide.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfonate derivatives, sulfides, and various substituted imidazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 1H-imidazole-4-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 1H-imidazole-4-sulfinate involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Imidazole: A basic heterocyclic compound with a similar ring structure.

Sodium imidazole-1-sulfonate: Another sulfonate derivative of imidazole.

1H-imidazole-4-carboxaldehyde: A related compound with a different functional group.

Uniqueness: Sodium 1H-imidazole-4-sulfinate is unique due to its specific sulfinate functional group, which imparts distinct chemical reactivity and potential biological activities compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Sodium 1H-imidazole-4-sulfinate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antimicrobial, antifungal, and anticancer effects. A comprehensive review of research findings and case studies will be presented, along with data tables summarizing key results.

Chemical Structure and Properties

Sodium 1H-imidazole-4-sulfinate is derived from the imidazole ring, which is a five-membered heterocyclic compound containing nitrogen. The presence of the sulfinate group (-SO₂Na) influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that sodium 1H-imidazole-4-sulfinate exhibits significant antimicrobial properties. Various studies have evaluated its effectiveness against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Sodium 1H-imidazole-4-sulfinate

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 63 |

| Escherichia coli | 125 |

| Bacillus subtilis | 31 |

| Candida albicans | 19 |

The compound demonstrated varying levels of activity against different pathogens, with the lowest MIC observed against Bacillus subtilis at 31 µg/mL .

Antifungal Activity

In addition to antibacterial properties, sodium 1H-imidazole-4-sulfinate has shown antifungal activity. In a comparative study, it was tested against several fungal strains.

Table 2: Antifungal Activity Results

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 19 |

| Aspergillus niger | 20 |

| Penicillium chrysogenum | 15 |

These results indicate that sodium 1H-imidazole-4-sulfinate can effectively inhibit fungal growth, making it a candidate for further investigation in antifungal therapies .

Anticancer Potential

The imidazole derivatives have also been studied for their anticancer properties. Sodium 1H-imidazole-4-sulfinate has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study: Antiproliferative Activity

A study assessed the antiproliferative effects of sodium 1H-imidazole-4-sulfinate on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth:

- Cell Line A : IC50 = 10 µM

- Cell Line B : IC50 = 15 µM

- Cell Line C : IC50 = 12 µM

These findings suggest that sodium 1H-imidazole-4-sulfinate may act as a potential anticancer agent by inhibiting the proliferation of cancer cells .

The biological activity of sodium 1H-imidazole-4-sulfinate can be attributed to its ability to interact with various molecular targets within cells. The sulfinate group acts as a nucleophile, allowing it to participate in reactions with proteins and enzymes that are critical for cellular function. This reactivity may lead to modifications in enzyme activity and signal transduction pathways involved in microbial growth and cancer cell proliferation .

Q & A

Q. What are the optimal synthetic routes for Sodium 1H-imidazole-4-sulfinate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves sulfination of imidazole derivatives using reagents like chlorosulfonic acid under controlled pH and temperature. Key parameters to optimize include:

- Reagent stoichiometry : Excess sulfinating agents may improve yield but risk side reactions (e.g., over-sulfonation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous conditions may stabilize sulfinate ions .

- Purification : Column chromatography or recrystallization can isolate the sodium salt; monitor purity via NMR (e.g., absence of proton signals at δ 7.5–8.5 ppm for unreacted imidazole) .

Q. How can researchers validate the purity and structural integrity of Sodium 1H-imidazole-4-sulfinate?

Methodological Answer: Combine multiple analytical techniques:

- X-ray crystallography : Resolve crystal structure using programs like SHELXL .

- NMR spectroscopy : Confirm sulfinate substitution via characteristic shifts (e.g., deshielding of imidazole C4 proton) .

- Elemental analysis : Verify sodium content via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How do pH and temperature influence the stability of Sodium 1H-imidazole-4-sulfinate in aqueous solutions, and what mechanistic insights explain these effects?

Methodological Answer: Design kinetic studies under varying conditions:

- pH-dependent degradation : Use buffer systems (pH 2–12) to track sulfinate decomposition via UV-Vis (λmax ~260 nm for imidazole byproducts) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .

- Mechanistic probes : Isotopic labeling (e.g., ) can trace sulfinate group behavior during hydrolysis .

Q. What computational strategies are effective for modeling the reactivity of Sodium 1H-imidazole-4-sulfinate in bioorthogonal reactions?

Methodological Answer: Employ density functional theory (DFT) to:

- Predict reaction pathways : Calculate activation energies for sulfinate-mediated coupling reactions (e.g., with alkenes or alkynes) .

- Solvent effects : Use implicit solvent models (e.g., COSMO-RS) to simulate aqueous vs. organic media .

- Validate with experimental data : Compare computed intermediates with LC-MS/MS results .

Q. How should researchers address contradictions in reported reactivity data for Sodium 1H-imidazole-4-sulfinate across studies?

Methodological Answer: Adopt a systematic framework:

- Meta-analysis : Aggregate data from peer-reviewed studies (avoiding non-academic sources like BenchChem) .

- Control variables : Replicate experiments under standardized conditions (e.g., fixed ionic strength, oxygen-free environments) .

- Error analysis : Quantify uncertainties in instrumentation (e.g., ±2% error in HPLC quantification) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving Sodium 1H-imidazole-4-sulfinate?

Methodological Answer:

Q. How can researchers design reproducible protocols for Sodium 1H-imidazole-4-sulfinate storage and handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.